molecular formula C15H23N7O3 B8115931 HyNic-PEG2-Azide

HyNic-PEG2-Azide

Cat. No.: B8115931
M. Wt: 349.39 g/mol
InChI Key: ZCVMGYBBVNQFGJ-UHFFFAOYSA-N
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Description

HyNic-PEG2-Azide is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of hydrazinonicotinamide (HyNic) and azide functional groups. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HyNic-PEG2-Azide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

HyNic-PEG2-Azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HyNic-PEG2-Azide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

    Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and diagnostic agents.

    Industry: Applied in the production of functionalized materials and nanostructures

Mechanism of Action

The mechanism of action of HyNic-PEG2-Azide involves the formation of stable linkages with target molecules. The azide group participates in click chemistry reactions to form triazole linkages, while the HyNic group forms hydrazone bonds with carbonyl-containing compounds. These reactions enable the conjugation of this compound with various biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

HyNic-PEG2-Azide is unique due to its dual functional groups, which allow for versatile applications in bioconjugation and click chemistry. Similar compounds include:

This compound stands out due to its ability to form both triazole and hydrazone linkages, making it highly versatile for various scientific and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O3/c1-12(2)20-21-14-4-3-13(11-18-14)15(23)17-5-7-24-9-10-25-8-6-19-22-16/h3-4,11H,5-10H2,1-2H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMGYBBVNQFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCN=[N+]=[N-])C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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